molecular formula C15H19NO2S B4717463 N-pentylnaphthalene-2-sulfonamide

N-pentylnaphthalene-2-sulfonamide

Cat. No.: B4717463
M. Wt: 277.4 g/mol
InChI Key: BMRDSUYAQXTOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pentylnaphthalene-2-sulfonamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of multi-target therapeutic agents. This compound belongs to the naphthalene-sulfonamide class, which has demonstrated a broad spectrum of pharmacological activities in scientific research. Recent studies on structurally similar naphthalene-2-sulfonamide hybrids have shown potent antiproliferative activity against human cancer cell lines, such as breast cancer MCF7 cells, by modulating the IL6/JAK2/STAT3 signaling pathway . These compounds can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like BCL2 and upregulating pro-apoptotic proteins such as BAX . Furthermore, the naphthalene-sulfonamide core structure is a key pharmacophore in the design of enzyme inhibitors. Related derivatives have been investigated as potent inhibitors of carbonic anhydrase isoforms (CA I, II, IX, XII), which are important therapeutic targets for conditions like glaucoma and hypoxic tumors . In antimicrobial research, naphthalene-sulfonamide hybrids have exhibited promising activity by inhibiting bacterial enzymes, including dihydropteroate synthase (DHPS) in folate synthesis, DNA gyrase, and topoisomerase IV . The "N-pentyl" side chain in this specific analog may influence its lipophilicity and biomembrane permeability, potentially enhancing its interaction with hydrophobic enzyme pockets. Researchers value this compound as a versatile precursor for synthesizing novel hybrids to develop targeted therapies for cancer, bacterial infections, and other diseases . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-pentylnaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-2-3-6-11-16-19(17,18)15-10-9-13-7-4-5-8-14(13)12-15/h4-5,7-10,12,16H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRDSUYAQXTOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-pentylnaphthalene-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of naphthalene-2-sulfonyl chloride with pentylamine under basic conditions. The reaction typically proceeds as follows:

Naphthalene-2-sulfonyl chloride+PentylamineThis compound+HCl\text{Naphthalene-2-sulfonyl chloride} + \text{Pentylamine} \rightarrow \text{this compound} + \text{HCl} Naphthalene-2-sulfonyl chloride+Pentylamine→this compound+HCl

The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-pentylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-pentylnaphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-pentylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthalene ring can engage in π-π interactions with aromatic amino acids, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-pentylnaphthalene-2-sulfonamide is unique due to the combination of its naphthalene ring and pentyl substituent, which confer specific hydrophobic and electronic properties. These characteristics make it particularly suitable for applications requiring strong π-π interactions and hydrophobic interactions .

Q & A

Basic: What are the critical parameters for synthesizing N-pentylnaphthalene-2-sulfonamide with high yield?

The synthesis requires precise control of temperature , solvent polarity , and reaction time to optimize nucleophilic substitution and coupling reactions. For example, polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonamide bond formation, while temperatures between 60–80°C improve reaction kinetics without degrading intermediates. Catalysts like palladium complexes or mild bases (e.g., triethylamine) are critical for facilitating coupling steps involving aromatic or heterocyclic substituents .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For resolving substituent positions on the naphthalene ring and pentyl chain (¹H and ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereoelectronic effects of the sulfonamide group (e.g., bond angles and crystal packing) .
  • Infrared (IR) Spectroscopy : To validate sulfonamide (-SO₂NH-) and alkyl chain functional groups .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions in activity assays (e.g., IC₅₀ values) may arise from purity variations (e.g., residual solvents or unreacted intermediates) or assay conditions (e.g., pH, ionic strength). Mitigation strategies include:

  • HPLC-Purification : Ensure ≥95% purity via reverse-phase chromatography .
  • Dose-Response Replication : Test activity across multiple cell lines or enzymatic preparations to rule out model-specific artifacts .
  • Computational Docking : Compare binding modes with structural analogs to identify critical interactions (e.g., hydrogen bonding with the sulfonamide group) .

Advanced: What strategies are effective for designing derivatives with improved pharmacokinetic properties?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) on the naphthalene ring to enhance metabolic stability .
  • Bioisosteric Replacement : Replace the pentyl chain with cyclic amines or thiophene moieties to modulate lipophilicity and solubility .
  • QSAR Modeling : Use quantitative structure-activity relationships to predict ADMET profiles based on logP, polar surface area, and hydrogen-bonding capacity .

Basic: What purification methods are most effective post-synthesis?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate sulfonamide derivatives from byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting differential solubility of the sulfonamide core .
  • HPLC : For analytical-scale purification, employ C18 columns with acetonitrile/water mobile phases .

Advanced: How can computational methods guide target identification for this compound?

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets like carbonic anhydrase or kinases, which often bind sulfonamides .
  • Molecular Dynamics (MD) Simulations : Assess binding stability and conformational changes in target proteins over nanosecond timescales .
  • Cheminformatics : Use tools like PubChem Bioactivity data to cross-reference structural analogs with known targets .

Basic: What are the stability considerations for storing this compound?

Store at 2–8°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the sulfonamide group. Protect from light using amber vials, as UV exposure can degrade the naphthalene core .

Advanced: How to analyze contradictory results in enzyme inhibition studies?

  • Kinetic Assays : Measure inhibition constants (Kᵢ) under varied substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
  • Structural Overlays : Compare X-ray structures of enzyme-inhibitor complexes to identify steric clashes or conformational flexibility .
  • Cross-Validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-pentylnaphthalene-2-sulfonamide
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N-pentylnaphthalene-2-sulfonamide

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